![molecular formula C19H20N2O4 B249986 Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249986.png)
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research. It is a derivative of benzoic acid and has been used in various fields of research due to its unique properties.
科学的研究の応用
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate has also been investigated for its potential as a treatment for Alzheimer's disease.
作用機序
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes are involved in the inflammatory response and are overexpressed in various diseases, including cancer and Alzheimer's disease. By inhibiting their activity, Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are overexpressed in various diseases, including cancer and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate in lab experiments is its ability to selectively inhibit the activity of certain enzymes, such as COX-2 and PDE-4. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate. One area of interest is its potential as a treatment for Alzheimer's disease. Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta peptides that are characteristic of Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent. Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate has been shown to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. Further research is needed to determine the full potential of Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate in these and other areas of research.
合成法
The synthesis of Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate involves the reaction of 3-(propylcarbamoyl)aniline with methyl 4-bromobenzoate in the presence of a catalyst. The reaction leads to the formation of Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate as a white solid. The purity of the compound can be increased by recrystallization.
特性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
methyl 4-[[3-(propylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C19H20N2O4/c1-3-11-20-17(22)15-5-4-6-16(12-15)21-18(23)13-7-9-14(10-8-13)19(24)25-2/h4-10,12H,3,11H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
TUDVIDWKTBDEQB-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
正規SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



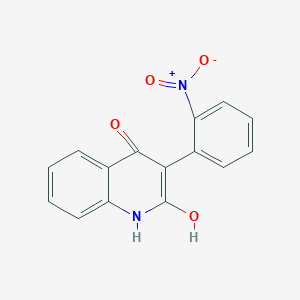
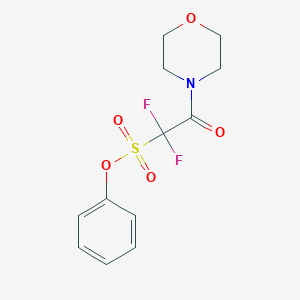
![(5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B249908.png)
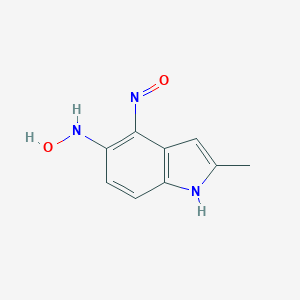
![1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane](/img/structure/B249917.png)
![4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B249919.png)
![8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)
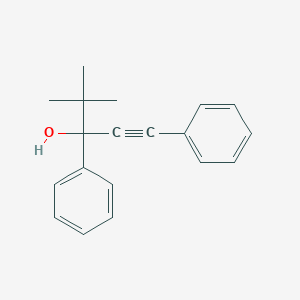
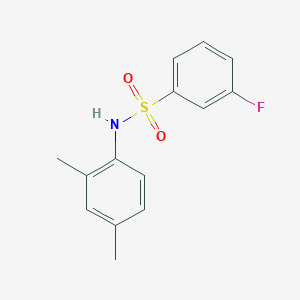
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
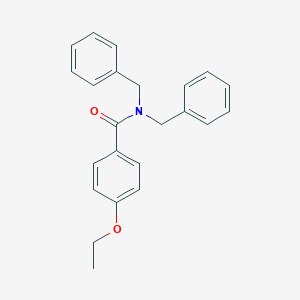
![Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B249960.png)